molecular formula C5H4ClNO B3024698 6-Chloropyridin-2-ol CAS No. 73018-09-4

6-Chloropyridin-2-ol

Cat. No.: B3024698
CAS No.: 73018-09-4
M. Wt: 129.54 g/mol
InChI Key: CLNNBQDAAGDAHI-UHFFFAOYSA-N
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Description

6-Chloropyridin-2-ol, also known as 6-Chloro-2-pyridinol, is a chemical compound with the molecular formula C5H4ClNO and a molecular weight of 129.54 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 2nd position on the pyridine ring

Mechanism of Action

Target of Action

It’s known that this compound is a metabolite of certain pesticides, suggesting that it may interact with biological targets related to these substances .

Mode of Action

It’s known to be involved in the biodegradation pathways of certain pesticides, indicating that it may interact with enzymes or other proteins involved in these processes .

Biochemical Pathways

6-Chloropyridin-2-ol is involved in the biodegradation of certain pesticides. A study found that the bacterium Micrococcus luteus ML could degrade this compound, among other compounds . The study proposed two possible degradation pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . These pathways suggest that this compound may affect biochemical processes related to hydrolysis, oxidation, dechlorination, and denitrification .

Pharmacokinetics

Given its involvement in biodegradation pathways, it’s likely that this compound is metabolized and excreted by certain microorganisms .

Result of Action

Its involvement in the biodegradation of certain pesticides suggests that it may play a role in detoxifying these substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bacterium Micrococcus luteus ML was found to degrade this compound most effectively at a temperature of 35°C and a pH of 7.0 . Additionally, the presence of other carbon and energy sources can affect the compound’s degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloropyridin-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methoxypyridine with a suitable reagent to replace the methoxy group with a hydroxyl group . Another method involves the direct chlorination of pyridine followed by hydrolysis to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination of pyridine derivatives followed by controlled hydrolysis. The reaction conditions, such as temperature and pH, are carefully optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyridin-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring.

Properties

IUPAC Name

6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022268
Record name 6-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-02-0, 73018-09-4
Record name 6-Chloro-2(1H)-pyridinone
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Record name 6-Chloropyridin-2-ol
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Record name 6-Chloro-2-pyridinol
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Record name 2-Chloro-6-hydroxypyridine
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Record name 6-Chloro-2-pyridinol
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Record name 6-chloropyridin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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